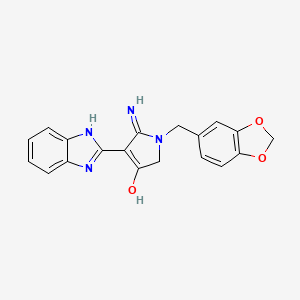

5-amino-4-(1H-benzimidazol-2-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one

Description

This compound belongs to a class of pyrrolone derivatives featuring a benzimidazole moiety at position 4 and a 1,3-benzodioxol-5-ylmethyl group at position 1. Its core structure consists of a 1,2-dihydro-3H-pyrrol-3-one scaffold, which is substituted with an amino group at position 2. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs are frequently explored in medicinal chemistry for applications such as kinase inhibition or antimicrobial activity .

Properties

Molecular Formula |

C19H16N4O3 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-imino-2H-pyrrol-3-ol |

InChI |

InChI=1S/C19H16N4O3/c20-18-17(19-21-12-3-1-2-4-13(12)22-19)14(24)9-23(18)8-11-5-6-15-16(7-11)26-10-25-15/h1-7,20,24H,8-10H2,(H,21,22) |

InChI Key |

OFEAGXASLXVVAK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5N4)O |

Origin of Product |

United States |

Biological Activity

5-amino-4-(1H-benzimidazol-2-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of approximately 338.33 g/mol. The compound features a complex structure that includes a benzimidazole moiety and a benzodioxole group, contributing to its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing benzimidazole derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the benzodioxole moiety may enhance these effects by increasing cellular uptake and bioavailability.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 | Caspase activation |

| Compound B | A549 (lung cancer) | 10 | Cell cycle arrest |

| 5-amino-4-(1H-benzimidazol-2-yl)... | HeLa (cervical cancer) | TBD | TBD |

Antimicrobial Activity

The antimicrobial activity of the compound has also been explored. Similar benzimidazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity Profile

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| E. coli | TBD | Cell wall disruption |

| S. aureus | TBD | Nucleic acid interference |

The biological activity of 5-amino-4-(1H-benzimidazol-2-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-3H-pyrrol-3-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Cell Cycle Regulation : Modulation of cyclins and cyclin-dependent kinases leading to cell cycle arrest.

Case Studies

Case Study 1: Anticancer Efficacy in HeLa Cells

A recent study investigated the effects of the compound on HeLa cells, revealing an IC50 value that suggests significant cytotoxicity. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Assessment Against E. coli

In another investigation, the compound was tested against E. coli strains with promising results indicating inhibition at low concentrations. This suggests potential for development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Structural and Electronic Effects

- This may improve binding to targets requiring hydrophilic interactions .

- Fluorine’s electronegativity may also influence electronic distribution in the pyrrolone core .

- Aliphatic Analog () : The 3-butoxypropyl chain introduces conformational flexibility, which could reduce steric hindrance in binding pockets but may lower target specificity .

Physicochemical Properties

- Solubility : The target compound’s benzodioxole group likely improves water solubility compared to halogenated or alkylated analogs due to oxygen’s H-bonding capacity.

Research Implications

- Medicinal Chemistry: The benzodioxole moiety in the target compound could be advantageous in designing CNS-active drugs, as similar structures are known to cross the blood-brain barrier .

- Synthetic Challenges : Introducing the benzodioxol-5-ylmethyl group may require multi-step synthesis, including protection/deprotection strategies for the dioxolane ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.